molecular formula C18H14N2O B8327785 1-Benzoyl-6-methyl-1,2-dihydro-2-quinolinecarbonitrile

1-Benzoyl-6-methyl-1,2-dihydro-2-quinolinecarbonitrile

Cat. No. B8327785
M. Wt: 274.3 g/mol
InChI Key: NTIJTEBBAZRBAW-UHFFFAOYSA-N
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Patent
US04461896

Procedure details

The resulting (±) 1-benzoyl-2-cyano-1,2-dihydro-6-methylquinoline thus obtained (155.2 g) was added to acetic acid (170 ml) and 48% hydrobromic acid (170 ml) and this mixture was stirred and refluxed for 0.5 hours. After cooling to room temperature, the solid was collected by filtration and then stirred in water (1000 ml) at 80°-90° while concentrated ammonium hydroxide was added until a pH of 8-9 was obtained. After cooling to 50°, acetic acid was added until a pH of 4-5 was reached. The 6-methyl-2-quinolinecarboxylic acid was collected by filtration and then recrystallized from acetic acid; yield 87 g, m.p. 208° (dec).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:9]1[C:18]2[C:13](=[CH:14][C:15]([CH3:19])=[CH:16][CH:17]=2)[CH:12]=[CH:11]C1C#N)(=O)C1C=CC=CC=1.Br.[C:23]([OH:26])(=[O:25])[CH3:24]>>[CH3:19][C:15]1[CH:14]=[C:13]2[C:18](=[CH:17][CH:16]=1)[N:9]=[C:24]([C:23]([OH:26])=[O:25])[CH:11]=[CH:12]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
Br
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
STIRRING
Type
STIRRING
Details
stirred in water (1000 ml) at 80°-90° while concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
was added until a pH of 8-9
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 50°
FILTRATION
Type
FILTRATION
Details
The 6-methyl-2-quinolinecarboxylic acid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Name
Type
Smiles
CC=1C=C2C=CC(=NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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